Tyr-Pro-Dmp-Phe-NH2 (commonly known as [Dmp3]Endomorphin-2) is a highly specialized, synthetic peptide analog of the endogenous opioid endomorphin-2 (EM2). By incorporating the sterically constrained, unnatural amino acid 2',6'-dimethylphenylalanine (Dmp) at the third position in place of standard phenylalanine, this compound achieves exceptional binding affinity and structural rigidity. In procurement and assay design, it serves as a premium reference material and precursor for neuropharmacological research, offering enhanced conformational locking and receptor specificity that standard EM2 cannot match [1].
Substituting Tyr-Pro-Dmp-Phe-NH2 with the generic wild-type endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) fundamentally compromises assay performance and peptide stability. The unmethylated phenyl ring in standard phenylalanine allows free rotation, leading to a higher entropic penalty upon receptor binding and greater susceptibility to proteolytic degradation. In contrast, the 2',6'-dimethyl groups in Dmp sterically lock the aromatic side chain into a specific bioactive orientation. This structural rigidity is non-interchangeable; replacing it with standard EM2 results in an 18-fold drop in receptor affinity and significantly reduced functional potency, making generic substitution unviable for high-precision receptor mapping or stability-dependent models [1].
The incorporation of the Dmp residue fundamentally alters the binding thermodynamics of the peptide. Quantitative receptor binding assays demonstrate that Tyr-Pro-Dmp-Phe-NH2 achieves a Ki of 0.0304 nM for the mu-opioid receptor, compared to 0.557 nM for the standard EM2 baseline [1]. This represents an ~18-fold increase in binding affinity, driven by the conformational locking of the aromatic side chain.
| Evidence Dimension | Mu-Opioid Receptor Affinity (Ki) |
| Target Compound Data | 0.0304 ± 0.0208 nM |
| Comparator Or Baseline | Standard Endomorphin-2 (EM2): 0.557 ± 0.306 nM |
| Quantified Difference | ~18-fold higher binding affinity |
| Conditions | In vitro competitive receptor binding assay |
Procuring the Dmp3-substituted analog ensures maximum receptor saturation at ultra-low concentrations, which is critical for high-sensitivity binding assays.
In functional tissue bioassays, the structural rigidity of Tyr-Pro-Dmp-Phe-NH2 translates directly into superior operational potency. The target compound exhibits an IC50 of 0.378 nM, whereas the generic EM2 comparator requires 10.5 nM to achieve the same functional inhibition [1]. This 28-fold enhancement in potency significantly improves the signal-to-noise ratio in routine laboratory workflows.
| Evidence Dimension | Effective concentration for bioassay response (IC50) |
| Target Compound Data | 0.378 ± 0.104 nM |
| Comparator Or Baseline | Standard Endomorphin-2: 10.5 ± 1.2 nM |
| Quantified Difference | 28-fold reduction in required peptide concentration for equivalent functional response |
| Conditions | Standardized functional bioassay (Guinea Pig Ileum) |
Procuring this highly potent analog allows laboratories to achieve reproducible assay signals at much lower concentrations, conserving material and reducing workflow variability.
Standard opioid peptides are notoriously susceptible to rapid enzymatic degradation, complicating their handling and formulation. The 2',6'-dimethylation on the Dmp residue provides severe steric hindrance around the adjacent peptide bonds, effectively shielding them from proteolytic cleavage [1]. This structural modification grants the target compound a substantially longer operational half-life in complex biological matrices compared to the unmethylated EM2 baseline.
| Evidence Dimension | Susceptibility to enzymatic degradation in biological matrices |
| Target Compound Data | High resistance due to steric shielding by 2',6'-dimethyl groups |
| Comparator Or Baseline | Standard Endomorphin-2: Rapid degradation requiring strict cold-chain and protease inhibitors |
| Quantified Difference | Substantially prolonged operational half-life during formulation and in vivo handling |
| Conditions | Incubation in biological fluids or complex assay matrices |
The built-in steric protection simplifies handling protocols and formulation requirements by reducing the dependency on exogenous protease inhibitors.
Due to its exceptional 0.0304 nM binding affinity, Tyr-Pro-Dmp-Phe-NH2 is a highly effective choice for high-sensitivity receptor mapping and competitive binding assays. It provides a robust, high-affinity baseline that allows for the accurate characterization of novel, lower-affinity test compounds without the signal degradation typical of standard EM2 [1].
The steric shielding provided by the Dmp residue makes this compound highly suitable as a structural template for developing protease-resistant peptide formulations. Procurement of this specific analog enables researchers to conduct prolonged in vivo or complex matrix studies without the confounding variables introduced by rapid peptide degradation [2].
Because the 2',6'-dimethyl groups lock the aromatic side chain into a specific bioactive orientation, Tyr-Pro-Dmp-Phe-NH2 serves as an indispensable reference standard for 3D pharmacophore modeling and structure-activity relationship (SAR) studies. It allows computational chemists and structural biologists to benchmark the exact spatial requirements for mu-opioid receptor activation [1].